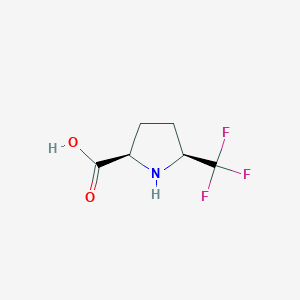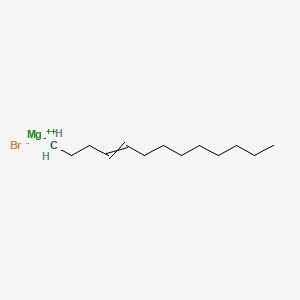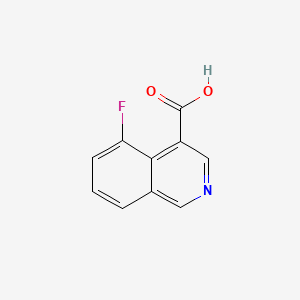![molecular formula C20H28O4S B12521109 4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid CAS No. 675862-00-7](/img/structure/B12521109.png)
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a decyl chain attached via a sulfanyl (thioether) linkage, which is further functionalized with an acryloyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid typically involves multiple steps:
Preparation of the Decyl Chain: The decyl chain is first functionalized with an acryloyloxy group. This can be achieved through esterification reactions involving acryloyl chloride and decanol.
Formation of the Thioether Linkage: The functionalized decyl chain is then reacted with a thiol compound to form the sulfanyl linkage. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Attachment to the Benzoic Acid Core: Finally, the thioether-functionalized decyl chain is attached to the benzoic acid core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid has several scientific research applications:
Materials Science: It can be used in the synthesis of liquid crystalline polymers and other advanced materials.
Biology: The compound can serve as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid depends on its application. In materials science, its functional groups can participate in polymerization reactions, leading to the formation of cross-linked networks. In biological systems, the compound can interact with cellular components through its sulfanyl and acryloyloxy groups, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{[10-(Acryloyloxy)decyl]oxy}benzoic acid: Similar structure but with an ether linkage instead of a thioether.
4-{[10-(Acryloyloxy)decyl]oxy}benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Uniqueness
4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid is unique due to its thioether linkage, which can impart different chemical and physical properties compared to its ether analogs. The presence of both acryloyloxy and sulfanyl groups makes it versatile for various applications.
Properties
CAS No. |
675862-00-7 |
|---|---|
Molecular Formula |
C20H28O4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-(10-prop-2-enoyloxydecylsulfanyl)benzoic acid |
InChI |
InChI=1S/C20H28O4S/c1-2-19(21)24-15-9-7-5-3-4-6-8-10-16-25-18-13-11-17(12-14-18)20(22)23/h2,11-14H,1,3-10,15-16H2,(H,22,23) |
InChI Key |
LBXOHXYCKYMMQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCSC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)



![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)

![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)




![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
